molecular formula C9H17N3O2 B13640667 1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine

1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13640667
M. Wt: 199.25 g/mol
InChI Key: UHBCRZFUHMPKNG-UHFFFAOYSA-N
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Description

1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methoxypropoxy group attached to the ethyl chain, which is further connected to the pyrazole ring. The compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

    Introduction of the Methoxypropoxy Group: The methoxypropoxy group can be attached through etherification reactions, where the hydroxyl group of the propanol derivative reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(3-Methoxypropoxy)ethyl)-2,3-dihydro-1H-isoindole: Contains a similar methoxypropoxy group but differs in the core structure.

    Propylene glycol methyl ether: Shares the methoxypropoxy group but lacks the pyrazole ring.

Uniqueness

1-(2-(3-Methoxypropoxy)ethyl)-1h-pyrazol-3-amine is unique due to its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

1-[2-(3-methoxypropoxy)ethyl]pyrazol-3-amine

InChI

InChI=1S/C9H17N3O2/c1-13-6-2-7-14-8-5-12-4-3-9(10)11-12/h3-4H,2,5-8H2,1H3,(H2,10,11)

InChI Key

UHBCRZFUHMPKNG-UHFFFAOYSA-N

Canonical SMILES

COCCCOCCN1C=CC(=N1)N

Origin of Product

United States

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